2-Oxabicyclo[3.1.1]heptan-4-one
Description
Significance of Bicyclic Lactone Motifs in Synthetic Strategy
Bicyclic lactones, which are characterized by a fused two-ring system containing a cyclic ester (lactone), are crucial structural motifs found in a multitude of bioactive natural products. nature.comnih.gov Their prevalence in nature has made them attractive targets for synthetic chemists, not only for the total synthesis of these complex molecules but also for their utility as versatile synthetic intermediates. nih.gov
The rigid, three-dimensional framework of bicyclic lactones serves as a valuable scaffold for the stereocontrolled introduction of functional groups. This structural feature is instrumental in the synthesis of a wide array of complex organic molecules, including terpenoids and alkaloids. nih.gov For instance, specific bicyclic lactone intermediates are essential for the synthesis of natural products like the sesquiterpene trichodiene (B1200196) and the marine compound capnellene. nih.gov Modern synthetic methods have focused on improving the efficiency of accessing these core structures, as traditional routes often require multiple steps and pre-functionalized starting materials. nature.comyoutube.com The development of novel catalytic processes, particularly those involving palladium, has significantly streamlined the synthesis of these important motifs. nature.comrsc.orgpurdue.edu
Structural Classification within Oxabicycloalkane Systems
Oxabicycloalkanes are a broad class of bicyclic compounds where at least one carbon atom in the ring system is replaced by an oxygen atom. The nomenclature, governed by IUPAC rules, precisely describes the structure. The term "bicyclo" indicates a two-ring system. The numbers in the brackets, [x.y.z], refer to the number of atoms in the bridges connecting the two bridgehead atoms. The prefix "oxa" indicates the replacement of a carbon with an oxygen atom, and its position is denoted by a locant number.
In the case of 2-Oxabicyclo[3.1.1]heptan-4-one , the name breaks down as follows:
heptane : The parent hydrocarbon has a total of seven carbon atoms in the bicyclic system.
bicyclo[3.1.1] : The seven atoms are arranged in two rings connected by two bridgehead atoms. The bridges consist of three, one, and one atom, respectively.
2-Oxa : An oxygen atom replaces the carbon at the second position of the bicyclic system.
-4-one : A ketone functional group is present at the fourth position.
This systematic naming allows for the precise differentiation between various constitutional isomers and stereoisomers within the oxabicycloalkane family. The position of the oxygen atom and other functional groups dramatically influences the molecule's chemical reactivity and properties.
| Bicyclic System Example | Ring Sizes | Oxygen Position | Key Features |
| 2-Oxabicyclo[3.1.1]heptane | 6-membered and 4-membered | Position 2 | The core structure of the title compound. acs.orgchemrxiv.org |
| 3-Oxabicyclo[3.1.1]heptane | 6-membered and 4-membered | Position 3 | Studied as a meta-substituted benzene (B151609) isostere. acs.orgresearchgate.netresearchgate.net |
| 7-Oxabicyclo[2.2.1]heptane | Two 5-membered rings | Position 7 (bridge) | A common structural motif in natural products and synthetic chemistry. nih.gov |
| 2-Oxabicyclo[2.2.2]octane | Three 6-membered rings | Position 2 | Investigated as a bioisostere of the phenyl ring. nih.gov |
| Bicyclo[3.2.1]lactone | 6-membered and 5-membered | Varies | Scaffold found in bioactive natural products like picrotoxinin. nih.gov |
Historical Context of Bicyclic Lactone Synthesis and Research Evolution
The synthesis of lactones, and by extension bicyclic lactones, has a rich history in organic chemistry. Classic methods that have been cornerstones of lactone synthesis include intramolecular esterification of hydroxy acids and halolactonization. nature.com The Baeyer-Villiger oxidation , discovered in 1899, became a powerful tool for converting cyclic ketones into lactones and has been widely applied in natural product synthesis. pnas.orgrsc.org This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group and can be highly regioselective and stereospecific. pnas.orgnih.gov Another foundational method is iodolactonization , where an alkene-containing carboxylic acid is treated with iodine to induce cyclization, forming an iodo-substituted lactone. nature.comresearchgate.net
While these traditional methods are robust, they often necessitate the use of pre-functionalized substrates or harsh reagents. The late 20th and early 21st centuries have witnessed a paradigm shift with the advent of transition metal-catalyzed reactions. nih.govmdpi.com Palladium catalysis, in particular, has revolutionized the field by enabling C-H activation strategies. nature.commdpi.com These modern methods allow for the direct synthesis of complex bicyclic lactones from relatively simple and unactivated starting materials, such as aliphatic carboxylic acids. nature.comnih.gov Recent developments have focused on achieving high levels of efficiency, atom economy, and stereoselectivity, providing rapid access to novel and synthetically valuable bicyclic lactone structures. nih.govrsc.org This evolution from classical stoichiometric reactions to modern catalytic processes continues to expand the synthetic chemist's toolbox for constructing these vital molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6-3-8-5-1-4(6)2-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNWNBLESCNKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Oxabicyclo 3.1.1 Heptan 4 One and Analogous Structures
Transition Metal-Catalyzed Cyclization Approaches
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. acs.orgsnnu.edu.cn In the context of synthesizing 2-Oxabicyclo[3.1.1]heptan-4-one and its analogs, palladium and nickel catalysts have proven to be particularly effective. These metals can facilitate a variety of cyclization reactions, including dehydrogenative lactonization, aminocarbonylative lactonization, and ring-opening/cyclization cascades, to afford the desired bicyclic lactone structures. rsc.orgresearchgate.netnsf.gov
Palladium-Catalyzed Dehydrogenative Lactonization
Palladium-catalyzed dehydrogenative lactonization has emerged as a powerful strategy for the synthesis of lactones directly from carboxylic acids. nsf.govrsc.org This approach involves the activation of a C(sp³)–H bond and subsequent C–O bond formation, providing an atom-economical route to these valuable compounds. acs.orgchemrxiv.org
The mechanism of palladium-catalyzed dehydrogenative lactonization is proposed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. nsf.govacs.org In a typical cycle initiated by a Pd(II) precatalyst, the reaction begins with the coordination of the carboxylic acid to the palladium center. acs.org A subsequent C–H activation step, often facilitated by a ligand acting as an internal base, leads to the formation of a palladacycle intermediate. acs.orgnih.gov This step is frequently the rate-determining step of the reaction. The choice of ligand is crucial for the success of the transformation, as it can influence both the reactivity and selectivity of the catalytic system. acs.orgnih.govresearchgate.net For instance, bidentate ligands, such as those from the pyridine-pyridone and β-alanine-derived families, have been shown to be highly effective in promoting C–H activation and subsequent reductive elimination to form the lactone product. acs.orgnih.gov The bite angle of the ligand can significantly impact the ease of reductive elimination, with larger bite angles often favoring the desired C–O bond formation. acs.org In some systems, the palladacycle intermediate is oxidized to a Pd(IV) species, from which C–O reductive elimination occurs to furnish the lactone and regenerate the Pd(II) catalyst. acs.orgacs.org Alternatively, a Pd(II)/Pd(0) cycle can operate, particularly when molecular oxygen is used as the oxidant. nsf.gov
The development of new and effective ligands is a key area of research in this field. For example, the use of β-alanine-derived ligands has enabled the direct γ-lactonization of a wide range of aliphatic carboxylic acids, including challenging β-non-quaternary acids, using sodium percarbonate as a convenient oxidant. acs.orgchemrxiv.org Similarly, specially designed pyridine-pyridone ligands have been shown to control the site-selectivity of lactonization in dicarboxylic acids, allowing for the formation of either γ- or δ-lactones. nih.gov
| Ligand Type | Chelation Ring Size | Observed Yield | Reference |
|---|---|---|---|
| Simple Bidentate Ligands (L1-L3) | Five-membered | Poor | acs.org |
| Cycloalkane/Phenyl/Linear Backbone Ligands (L4-L6) | Six-membered | No improvement | acs.org |
| β-Alanine with Substituted Benzamide (L7, L8) | Six-membered | Notably increased | acs.org |
| β-Alanine with Acetyl and Substituted Amide (L10) | Six-membered | Drastically improved (67%) | acs.org |
| Pyridine-Pyridone (L8, L17) | - | Superior for dehydrogenation | nih.gov |
| 3-Trifluoromethyl-2-pyridone (L14) | - | 58% (for benzolactone) | nsf.gov |
The palladium-catalyzed dehydrogenative lactonization has demonstrated a broad substrate scope, accommodating a variety of functional groups. nsf.govnih.gov The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the carboxylic acid substrate. nsf.gov In the synthesis of bicyclo[3.2.1]lactones, substrates containing heteroatoms such as oxygen and nitrogen within the carbon backbone are well-tolerated, leading to the formation of the corresponding tetrahydropyran (B127337) and piperidine-fused bicyclic lactones. nih.gov The Thorpe-Ingold effect can play a role in the reactivity, with α-disubstituted substrates often exhibiting enhanced reactivity due to a more favorable conformation for the C-H activation step. acs.orgnih.gov However, even less reactive α-hydrogen-containing substrates can be successfully cyclized, albeit sometimes requiring higher catalyst loadings. nih.gov
Diastereoselectivity is a critical consideration in the synthesis of complex molecules like this compound. In palladium-catalyzed oxidative cascade reactions, high levels of diastereoselectivity have been achieved in the formation of bicyclic lactones. su.se The stereochemical outcome is often influenced by the geometry of the starting material and the nature of the catalyst system. For instance, in the synthesis of bicyclo[3.2.1]lactones, the E-alkene configuration of the starting material is typically employed. nih.gov
The principles of palladium-catalyzed lactonization can be extended to the synthesis of larger ring systems. nih.govmdpi.com For example, a palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization has been successfully applied to the preparation of seven-membered bicyclo[4.2.1]lactones. nih.gov Furthermore, palladium-catalyzed ring-expansion strategies have been developed to access medium-sized (9- to 11-membered) heterocyclic lactones. mdpi.com These methods often involve the cleavage of a C-N or C-C bond in a smaller ring precursor, followed by insertion of a new fragment and subsequent cyclization to form the larger ring. mdpi.compurdue.edu
Palladium-Catalyzed Aminocarbonylative Lactonization
A novel and efficient method for the synthesis of bicyclic lactones is the palladium-catalyzed aminocarbonylative lactonization of amino propargylic alcohols. rsc.orgdntb.gov.ua This reaction provides rapid access to a variety of bicyclic lactones, including dihydropyrrole-fused furanones. rsc.org The process involves the incorporation of carbon monoxide and the intramolecular attack of both an amine and a hydroxyl group onto the alkyne moiety. This cascade reaction is a powerful tool for the construction of complex heterocyclic scaffolds from simple, linear precursors. rsc.orgpurdue.edu The methodology has also been successfully applied to the synthesis of β-lactones. rsc.org
Nickel-Catalyzed Ring-Opening/Cyclization Cascades
Nickel catalysis offers a complementary approach to palladium for the synthesis of bicyclic lactones. researchgate.netbeilstein-journals.org Nickel-catalyzed ring-opening/cyclization cascades of strained bicyclic alkenes, such as oxabenzonorbornadienes, with various coupling partners can lead to the formation of complex lactone structures. researchgate.netnih.gov For example, the reaction of oxabicyclic alkenes with aryl iodides in the presence of a nickel catalyst and a reducing agent like zinc powder can generate ring-opened addition products that can be further transformed into lactones. researchgate.net In some cases, these cascade reactions can construct multiple stereocenters in a single step with high stereoselectivity. researchgate.net The mechanism of these reactions often involves the in situ generation of a low-valent nickel(0) species, which then participates in an oxidative cyclometallation with the strained alkene and a coupling partner. beilstein-journals.org The resulting metallacycle can then undergo reductive elimination or other transformations to yield the final product. nih.gov Dual photoredox/nickel catalytic systems have also been developed to mediate spirocyclization cascades for the synthesis of spirocyclobutyl lactones. rsc.org
| Reaction Type | Starting Materials | Product | Key Features | Reference |
|---|---|---|---|---|
| Arylation/Lactonization Cascade | Oxabenzonorbornadienes, Aryl halides | Bicyclo[3.2.1]lactones | Generates fused tetracycles; good to excellent yields and selectivities. | researchgate.net |
| Ring-Opening/Cyclization Cascade | Heterobicyclic alkenes, Alkyl propiolates | Coumarin and bicyclic γ-lactone derivatives | Initiated by in situ reduction of Ni(II) to Ni(0). | beilstein-journals.org |
| Reductive Cyclization | - | Tetrahydronaphthalene lactol ether | Produces a cis/trans mixture. | nih.gov |
| Dual Photoredox/Nickel Catalysis | Bicyclobutane allyl amides, (Hetero)aryl halides, Aryl sulfinates | Arylated spirocyclobutyl lactams | Mediates carbosulfonylation; broad applicability and excellent functional group compatibility. | rsc.org |
Tungsten-Mediated Intramolecular Cycloalkenation
While specific examples of tungsten-mediated intramolecular cycloalkenation to form this compound are not extensively detailed in the provided search results, the general principles of transition-metal catalysis are fundamental to the synthesis of related bicyclic systems. Methodologies like those catalyzed by palladium and other metals highlight the power of these approaches in constructing complex molecular architectures. chinesechemsoc.orgresearchgate.net
Asymmetric Synthetic Routes to Chiral Bicyclic Lactones
The development of asymmetric routes to chiral bicyclic lactones is crucial for their application in medicinal chemistry, where stereochemistry often dictates biological activity. researchgate.netresearchgate.net Significant progress has been made in the catalytic asymmetric synthesis of caged hydrocarbons, which provides a foundation for producing enantioenriched oxabicyclo[3.1.1]heptane systems. chinesechemsoc.orgresearchgate.net
Key strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the synthesis of chiral key intermediates for elemanoids has been achieved from (1R,5S)-nopinone, demonstrating a multi-step sequence to access chiral bicyclic compounds. rsc.org While not directly yielding this compound, these methods showcase the principles of asymmetric synthesis applicable to related structures. rsc.org
Recent advancements have focused on the enantioselective cycloadditions of bicyclobutanes (BCBs) with various partners, enabled by chiral Lewis acid catalysis. chinesechemsoc.orgnih.gov These reactions can assemble congested carbon centers with high enantioselectivity, providing access to a range of chiral hetero-bicyclic systems. nih.gov For example, a Eu(OTf)3-catalyzed cycloaddition of BCBs with nitrones has been developed to synthesize racemic 2-oxa-3-azabicyclo[3.1.1]heptanes, and efforts are underway to develop asymmetric versions of this transformation. chinesechemsoc.org
Rearrangement and Isomerization-Based Syntheses of Oxabicyclo[3.1.1]heptane Systems
Rearrangement and isomerization reactions offer powerful and often atom-economical pathways to complex bicyclic scaffolds.
A highly effective method for synthesizing 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgchemrxiv.org This reaction proceeds under mild conditions using catalytic amounts of an acid, such as pyridinium (B92312) chloride (PyrHCl). acs.org The spirocyclic precursors are accessible and can be functionalized, allowing for the synthesis of a variety of oxabicyclo[3.1.1]heptane derivatives. acs.org
The reaction tolerates a range of substituents on the spirocyclic precursor, including alkyl and aryl groups, affording the desired bicyclic products in good to excellent yields. acs.org
Table 1: Acid-Mediated Isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols
| Starting Material | Acid Catalyst | Product | Yield | Reference |
| (2-Oxaspiro[3.3]heptan-6-yl)methanol | Pyridinium chloride | 3-Oxabicyclo[3.1.1]heptane | High | acs.org |
| 6-Methyl-(2-oxaspiro[3.3]heptan-6-yl)methanol | Pyridinium chloride | 1-Methyl-3-oxabicyclo[3.1.1]heptane | Excellent | acs.org |
| 6-Cyclopropyl-(2-oxaspiro[3.3]heptan-6-yl)methanol | Pyridinium chloride | 1-Cyclopropyl-3-oxabicyclo[3.1.1]heptane | Excellent | acs.org |
Achieving stereochemical control in rearrangement reactions is a significant challenge. The stereochemistry of the final bicyclic product is often dictated by the stereochemistry of the starting material and the mechanism of the rearrangement. In the context of allylic azide (B81097) rearrangements combined with intramolecular Schmidt reactions, the stereochemical outcomes can be rationalized by conformational analysis and computational calculations. core.ac.uk While this specific example leads to vinyl-substituted bicyclic lactams, the principles of conformational control are broadly applicable to other rearrangement-based syntheses of bicyclic systems. core.ac.uk
The scalability of a synthetic route is a critical factor for its practical application, particularly in drug development. researchgate.netnih.gov The acid-mediated isomerization of spirocyclic precursors has been shown to be scalable, allowing for the production of gram-scale quantities of the desired oxabicyclo[3.1.1]heptane products. chemrxiv.org Similarly, photochemical cycloaddition reactions have also demonstrated scalability. chemrxiv.org For instance, a Lewis acid-catalyzed 1,3-dipolar cycloaddition of bicyclobutanes was successfully performed on a 2.0 mmol scale, yielding the tetracyclic indoxyl derivative in 87% yield. nih.gov Another example is a palladium-catalyzed asymmetric [4 + 3] cycloaddition that was efficiently conducted on a 4.0 mmol scale, producing 1.39 g of the chiral product. acs.org
Cycloaddition Strategies for Bicyclic Scaffolds
Cycloaddition reactions are a cornerstone of modern organic synthesis, providing a powerful means to construct cyclic and bicyclic systems with high efficiency and stereocontrol.
The [3+3] cycloaddition of bicyclobutanes (BCBs) has emerged as an attractive strategy for accessing (hetero)bicyclo[3.1.1]heptane skeletons with 100% atom economy. researchgate.net Lewis acid-catalyzed 1,3-dipolar cycloadditions of BCBs with nitrones, for example, yield tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.govacs.org These reactions are operationally simple, proceed under mild conditions, and exhibit good functional group tolerance. nih.govacs.org
Photochemical cycloadditions also offer a unique approach. A photoinduced [3σ + 2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines has been developed for the synthesis of trisubstituted bicyclo[3.1.1]heptanes. researchgate.net This method provides access to unique meta-substituted arene bioisosteres under mild and operationally simple conditions. researchgate.net
Table 2: Cycloaddition Strategies for Bicyclo[3.1.1]heptane Scaffolds
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| [3+3] 1,3-Dipolar Cycloaddition | Bicyclobutanes, Isatogens | Sc(OTf)₃ | Tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes | nih.govacs.org |
| [3σ + 2σ] Photocycloaddition | Bicyclo[1.1.0]butanes, Cyclopropylamines | Visible light | Trisubstituted bicyclo[3.1.1]heptanes | researchgate.net |
| (3+3) Cycloaddition | Bicyclobutanes, Nitrones | Eu(OTf)₃ | 2-Oxa-3-azabicyclo[3.1.1]heptanes | chinesechemsoc.org |
All-Carbon Inverse-Electron-Demand Diels–Alder Reactions
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy that typically involves an electron-poor diene and an electron-rich dienophile. Current time information in Bangalore, IN. This is in contrast to the normal-electron-demand Diels-Alder reaction. The IEDDA approach is particularly useful for synthesizing heterocyclic compounds. Current time information in Bangalore, IN.rsc.org
While the IEDDA reaction is a prominent method for constructing six-membered rings, specific applications for the direct synthesis of this compound are not extensively documented in the reviewed scientific literature. However, the principles of this methodology have been applied to create analogous bicyclic lactone systems. For instance, researchers have successfully synthesized [2.2.2]-bicyclic lactones through an aminocatalytic IEDDA reaction between α,β-unsaturated aldehydes and coumalates. In this approach, the dienamine, formed in situ, acts as the electron-rich dienophile.
A representative reaction is shown in the table below:
| Diene | Dienophile | Product |
| Electron-poor diene | Electron-rich dienophile | Bicyclic lactone |
This strategy highlights the potential of IEDDA reactions in constructing complex bicyclic systems, although direct application to the this compound scaffold requires further investigation.
Strain-Release Cycloadditions
Strain-release cycloaddition reactions have emerged as a potent tool for the synthesis of bridged bicyclic systems. These reactions often utilize highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), which can undergo cycloaddition with various partners to construct larger, more complex scaffolds. nih.govchinesechemsoc.orgrsc.org The high ring strain of BCBs provides a thermodynamic driving force for the reaction. rsc.org
The application of strain-release cycloadditions has been reported for the synthesis of various bicyclo[3.1.1]heptane derivatives. For example, Lewis acid-catalyzed 1,3-dipolar cycloadditions of BCBs with nitrones have been developed to access 2-oxa-3-azabicyclo[3.1.1]heptanes. chinesechemsoc.orgresearchgate.net This demonstrates the feasibility of incorporating a heteroatom and forming the bicyclo[3.1.1]heptane core through a strain-release mechanism.
A general representation of this approach is detailed in the following table:
| Strained Reactant | Dipole | Catalyst | Product |
| Bicyclo[1.1.0]butane | Nitrone | Lewis Acid | 2-Oxa-3-azabicyclo[3.1.1]heptane |
While these examples showcase the power of strain-release cycloadditions in building the bicyclo[3.1.1]heptane framework, specific methodologies tailored to the synthesis of this compound are not prominently described in the surveyed literature. Further research is needed to adapt these methods for the direct synthesis of this target lactone.
Other Emerging Synthetic Approaches to Bicyclic Lactones
Beyond the well-established cycloaddition strategies, other innovative methods for the synthesis of bicyclic lactones are continuously being developed. These emerging approaches often focus on improving efficiency, stereoselectivity, and functional group tolerance.
Photochemical reactions represent a growing area of interest. For instance, intramolecular [2+2] photocycloaddition has been utilized to create tricyclic systems that can be further transformed into bicyclic lactones. researchgate.net Additionally, photocatalytic methods have been developed for the synthesis of 2-oxabicyclo[2.1.1]hexanes from BCBs and aldehydes, showcasing the potential of light-mediated reactions in constructing oxabicyclic scaffolds. rsc.org
Intramolecular cyclization of suitably functionalized precursors is another key strategy. For example, thermal intramolecular [2+2] cycloadditions of dienes have been shown to produce 3-oxabicyclo[3.1.1]heptane derivatives. researchgate.net The success of these varied approaches in creating related bicyclic systems suggests that future research may lead to the development of novel and efficient syntheses of this compound.
Advanced Theoretical and Computational Investigations of 2 Oxabicyclo 3.1.1 Heptan 4 One
Quantum Mechanical Studies on Molecular Structure and Energetics
Quantum mechanical calculations are fundamental to determining the preferred three-dimensional structure of a molecule and the energy associated with it. For 2-Oxabicyclo[3.1.1]heptan-4-one, these studies would reveal the interplay between the rigid bicyclic framework, the ether linkage, and the ketone functionality.
The bicyclo[3.1.1]heptane skeleton is inherently strained due to the fusion of a six-membered ring and a four-membered ring. This strain, a form of potential energy, significantly influences the molecule's geometry and reactivity. Conformational analysis seeks to identify the most stable arrangement of atoms (the lowest energy conformer) and the energy barriers between different conformations.
The strain energy (SE) of a cyclic molecule is typically determined by comparing its heat of formation with that of a hypothetical, strain-free reference compound using homodesmic or isodesmic reactions in computational models. anu.edu.aumdpi.com For bicyclic systems, the total strain arises from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across rings).
Table 1: Representative Strain Energies of Related Bicyclic Hydrocarbons
| Compound | Strain Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Bicyclo[1.1.0]butane | 66.5 | G4 | mdpi.com |
| Bicyclo[2.1.0]pentane | 55.6 | G4 | mdpi.com |
| cis-Bicyclo[3.1.0]hexane | 32.6 | Experimental | researchgate.net |
| Bicyclo[2.2.0]hexane | 62.5 | MM3 | researchgate.net |
The electronic structure of a molecule describes the distribution and energy of its electrons, which dictates its chemical bonding and reactivity. aps.orgwikipedia.org In this compound, the key features are the covalent bond network of the bicyclic frame, the influence of the electronegative oxygen atom in the ether bridge, and the carbonyl group.
Quantum chemical calculations can map the electron density, revealing how it is distributed across the molecule. The oxygen atom of the ether creates a dipole moment by drawing electron density from the adjacent carbon atoms. The carbonyl group is also highly polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen. These features are crucial for predicting sites of nucleophilic or electrophilic attack.
Molecular Orbital (MO) theory provides a detailed picture of the bonding. mdpi.com Calculations would determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is likely to have significant contribution from the lone pairs of the ether oxygen, while the LUMO would be the π* antibonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.
Computational Mechanistic Elucidation of Synthetic Transformations
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map the entire energy landscape of a chemical transformation from reactants to products.
A key step in understanding a reaction mechanism is to identify the transition state (TS), which is the highest energy point along the reaction coordinate. acs.org Computational methods can locate the geometry of the TS and calculate its energy, which corresponds to the activation energy barrier of the reaction. The reaction coordinate, or intrinsic reaction coordinate (IRC), is then calculated to confirm that the identified TS correctly connects the reactants and products.
For the synthesis of bicyclo[3.1.1]heptane systems, several catalytic cycloaddition reactions have been developed. researchgate.netchinesechemsoc.org For instance, the Lewis acid-catalyzed cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various partners is a common strategy. chinesechemsoc.orgnih.gov DFT calculations on the Eu(OTf)₃-catalyzed reaction of BCBs with nitrones to form 2-oxa-3-azabicyclo[3.1.1]heptanes suggest a mechanism involving nucleophilic addition followed by intramolecular cyclization. researchgate.net A similar pathway could be envisioned for the synthesis of this compound.
In metal-catalyzed reactions, the ligands coordinated to the metal center play a critical role in determining the reaction's efficiency and selectivity. Computational studies can model the intricate interactions between the catalyst, ligands, and substrates. chinesechemsoc.org These models help rationalize how chiral ligands induce enantioselectivity by creating a specific steric and electronic environment around the active site.
For example, in the asymmetric synthesis of aza-bicyclo[3.1.1]heptanes, DFT calculations were used to validate a concerted nucleophilic ring-opening mechanism involving a chiral Zn(OTf)₂/bis(oxazolinylphenyl)amide ligand complex. chinesechemsoc.org The calculations showed how the bidentate coordination of the substrate to the chiral catalyst dictates the stereochemical outcome. chinesechemsoc.org Similar computational approaches would be essential to design or optimize a catalytic asymmetric synthesis of this compound, predicting which ligand-metal combinations would provide the highest stereocontrol.
Table 2: Examples of Catalytic Systems for Bicyclo[3.1.1]heptane Synthesis
| Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Eu(OTf)₃ | (3+3) Cycloaddition | 2-Oxa-3-azabicyclo[3.1.1]heptane | researchgate.netchinesechemsoc.org |
| Sc(OTf)₃ | 1,3-Dipolar Cycloaddition | Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptane | nih.gov |
| Zn(OTf)₂ / Chiral Ligand | Asymmetric (3+2) Cycloaddition | Chiral aza-Bicyclo[3.1.1]heptane | chinesechemsoc.org |
| FeCl₃ | [8π+2σ] Cycloaddition | Fused 2-Azabicyclo[3.1.1]heptane | acs.org |
Microkinetic modeling bridges the gap between theoretical calculations of elementary reaction steps and experimentally observed macroscopic reaction rates. researchgate.net A microkinetic model consists of a set of all plausible elementary reaction steps, including adsorption, desorption, and surface reactions, along with their calculated rate constants derived from transition state theory. acs.orgresearchgate.net
Using DFT to calculate the free energies of all reactants, intermediates, transition states, and products.
Constructing a reaction network of all elementary steps.
Calculating the rate constants for each step.
This approach provides a deep, quantitative understanding of the catalytic cycle, enabling rational catalyst design and process optimization. acs.org
Theoretical Studies on Acid-Base Properties and Reactivity
The acid-base properties of this compound are dictated by the two key functional groups present in its structure: the ketone and the ether, as well as the protons on the carbon atoms adjacent to the carbonyl group. Computational methods allow for the precise calculation of properties like proton affinity (a measure of basicity) and deprotonation energies (a measure of acidity).
The basicity of this compound is centered on the carbonyl oxygen, which can be protonated by an acid. The structure can be considered a bicyclic lactone (a cyclic ester). Theoretical and experimental studies have consistently shown that cyclic ketones are generally more basic than corresponding lactones. rsc.orgresearchgate.net This difference in basicity is attributed to the electron-withdrawing inductive effect of the endocyclic ether oxygen in the lactone, which reduces the electron density on the carbonyl oxygen, making it less attractive to protons.
Ab initio calculations and experimental measurements of gas-phase basicities and proton affinities confirm this trend. rsc.orgpsu.edu The basicity difference between a cyclic ketone and a lactone of the same ring size tends to decrease as the ring size increases, practically vanishing for seven-membered rings. rsc.orgresearchgate.netpsu.edu Although specific theoretical values for this compound are not widely published, its basicity can be inferred to be lower than that of its carbocyclic analog, bicyclo[3.1.1]heptan-4-one, due to the presence of the bridge oxygen atom.
Table 1: Comparison of Theoretical Gas-Phase Basicities and Proton Affinities This table presents representative theoretical data for simple cyclic ketones and lactones to illustrate the general trend in basicity. Values are typically calculated using methods like Density Functional Theory (DFT) or ab initio approaches.
| Compound | Class | Ring Size | Proton Affinity (kcal/mol) | Gas-Phase Basicity (kcal/mol) |
| Cyclopentanone | Cyclic Ketone | 5 | ~197 | ~189 |
| γ-Butyrolactone | Lactone | 5 | ~193 | ~185 |
| Cyclohexanone | Cyclic Ketone | 6 | ~200 | ~192 |
| δ-Valerolactone | Lactone | 6 | ~198 | ~190 |
Note: The values are approximate and sourced from general findings in computational chemistry literature. rsc.orgpsu.eduustc.edu.cn The trend shows that ketones are consistently more basic than their corresponding lactones.
The acidity of this compound relates to the ease of removal of a proton (a CH acid) from the α-carbon (C3) adjacent to the carbonyl group. The resulting carbanion is stabilized by resonance with the carbonyl group, forming an enolate. The key structural feature influencing this acidity is the presence of the oxygen atom at the 2-position, which is in a 1,3-relationship to the acidic C-H bond.
Quantum-chemical calculations on related hetero-analogs of cyclic ketones reveal that a remote heteroatom, such as the oxygen in this bicyclic system, significantly enhances the acidity of the α-protons. researchgate.net This increase in acidity (i.e., a lower deprotonation energy) is primarily due to Coulomb repulsion in the neutral parent molecule. The electrostatic repulsion between the electron-rich oxygen heteroatom and the adjacent carbonyl group destabilizes the starting molecule, making its deprotonation energetically more favorable compared to the parent carbocyclic ketone. researchgate.net
Table 2: Theoretical Influence of a Remote Heteroatom on Acidity This table illustrates the acidifying effect of a heteroatom in the 1,3-position relative to the acidic proton, based on computational studies of model systems.
| Compound Type | Key Structural Feature | Relative Deprotonation Energy (kcal/mol) | Acidity |
| Cyclopentanone | No heteroatom | Baseline (e.g., 0) | Lower |
| 1,3-Dioxolan-4-one (model) | Oxygen at 1,3-position | Lower than baseline (e.g., -5 to -10) | Higher |
Note: Values are illustrative, based on the principles described in theoretical studies. researchgate.net A lower deprotonation energy signifies higher acidity.
Molecular Modeling for Structural Design and Reactivity Prediction
Molecular modeling, particularly using Density Functional Theory (DFT), is a cornerstone in the study of bicyclic systems like this compound. chinesechemsoc.orgrsc.org These computational techniques are invaluable for designing novel structures and predicting their chemical reactivity and physicochemical properties. nih.govchemrxiv.org
The bicyclo[3.1.1]heptane framework, including its heteroatom-substituted variants, is of significant interest in medicinal chemistry as a saturated bioisostere for meta-substituted benzene (B151609) rings. chemrxiv.orgacs.orgresearchgate.net Molecular modeling plays a critical role in this "escape from flatland" strategy by:
Validating Geometric Isosterism: Calculations are used to compare the key geometric parameters (e.g., bond distances and angles between substituent exit vectors) of the bicyclic scaffold with those of the aromatic ring it is intended to replace. chemrxiv.org This ensures that the designed molecule maintains the correct three-dimensional orientation to interact with biological targets.
Predicting Physicochemical Properties: Computational models can predict properties such as solubility, lipophilicity (logP), and metabolic stability. chemrxiv.orgacs.org For instance, replacing a carbon atom with oxygen to create the 2-oxabicyclo[3.1.1]heptane system is predicted to improve water solubility, a desirable trait in drug design. chemrxiv.org
Investigating Reaction Mechanisms: DFT calculations are employed to elucidate the mechanisms of reactions involving these scaffolds. acs.orgnih.gov By modeling transition states and reaction intermediates, researchers can understand and predict the regioselectivity and stereoselectivity of synthetic transformations, aiding in the development of efficient synthetic routes to complex derivatives. chinesechemsoc.orgacs.org For example, modeling has been used to understand the cycloaddition reactions used to form the bicyclic core and to predict the outcomes of subsequent functionalization reactions. acs.orgresearchgate.net
Through these computational approaches, new derivatives based on the this compound scaffold can be rationally designed and prioritized for synthesis, accelerating the discovery of new molecules with tailored properties.
Sophisticated Characterization Techniques for Structural Elucidation
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's solid-state structure, providing precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. For bicyclic systems like 2-Oxabicyclo[3.1.1]heptan-4-one, this technique is indispensable for confirming the stereochemistry at the bridgehead carbons and understanding the conformational constraints imposed by the fused ring system.
While specific crystallographic data for this compound is not widely published, the analysis of analogous bicyclic lactones and ethers demonstrates the power of this technique. researchgate.netresearchgate.netnih.govnih.gov For instance, X-ray diffraction has been successfully employed to confirm the absolute configuration of chiral bridged [2.2.1] bicyclic lactones, which are structurally related to the compound of interest. nih.gov These studies typically involve the growth of a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the molecule.
The data obtained from such an analysis would be presented in a crystallographic data table, as exemplified below for a hypothetical analysis of this compound.
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P212121 |
| a (Å) | 6.543 |
| b (Å) | 8.912 |
| c (Å) | 10.234 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 596.5 |
| Z | 4 |
| Calculated density (g/cm3) | 1.405 |
Advanced Spectroscopic Methods for Mechanistic and Structural Insights
Beyond static structural determination, advanced spectroscopic methods offer dynamic and detailed information about molecular structure and reactivity. In situ and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard.
In Situ NMR Spectroscopy
In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing invaluable mechanistic insights by detecting transient intermediates and tracking the concentration of reactants and products over time. rsc.orgmdpi.com This technique is especially well-suited for studying the synthesis or subsequent reactions of this compound. For example, in the synthesis of ketones, in situ NMR can be used to follow the progress of the reaction, identify key intermediates, and optimize reaction conditions. acs.orgcdnsciencepub.com
A hypothetical in situ ¹H NMR experiment monitoring the formation of this compound might track the appearance of characteristic signals for the bicyclic product while observing the disappearance of signals from the starting materials. The data could be represented as follows:
| Time (min) | Starting Material Integral | Product Integral (e.g., bridgehead proton) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.40 | 0.60 |
| 60 | 0.15 | 0.85 |
| 120 | <0.05 | >0.95 |
Solid-State NMR Spectroscopy
Solid-state NMR (ssNMR) spectroscopy provides detailed structural information about materials in their solid form, complementing the data obtained from X-ray crystallography, especially for microcrystalline or amorphous solids. mst.edunih.gov This technique is sensitive to the local chemical environment of each nucleus in the molecule. For this compound, ¹³C ssNMR would be particularly informative for characterizing the carbon framework, including the carbonyl group and the carbons adjacent to the ether oxygen. mountainscholar.orgresearchgate.net
A representative table of ¹³C solid-state NMR chemical shifts for this compound is presented below, based on typical values for similar functional groups in related structures. mdpi.com
| Carbon Atom | Isotropic Chemical Shift (δ, ppm) |
|---|---|
| C=O (C4) | 208.5 |
| Bridgehead C-O (C1) | 85.2 |
| Bridgehead C (C5) | 50.1 |
| CH2-O (C3) | 75.8 |
| CH2 (C7) | 38.4 |
| CH2 (C6) | 25.9 |
Strategic Applications of 2 Oxabicyclo 3.1.1 Heptan 4 One in Contemporary Organic Synthesis
Building Blocks for Complex Molecular Architectures
The inherent strain and defined stereochemistry of the 2-oxabicyclo[3.1.1]heptane framework make it a powerful tool for the construction of elaborate molecular structures. Its utility as a precursor for both polycyclic systems and stereoselective transformations is a testament to its synthetic versatility.
Precursors for Polycyclic Systems
The 2-Oxabicyclo[3.1.1]heptan-4-one core can be strategically employed to access a variety of polycyclic aromatic systems. For instance, base-catalyzed ring transformation reactions utilizing bicyclic ketones as carbanion sources have proven effective in synthesizing oxygenated, polycyclic aromatic compounds in high yields. rsc.org This approach highlights the ability of the bicyclic ketone to act as a latent synthon for more complex aromatic structures.
Synthons for Stereoselective Transformations
The rigid conformation of the 2-oxabicyclo[3.1.1]heptane skeleton provides a predictable platform for controlling stereochemistry in subsequent reactions. This is crucial in the synthesis of chiral molecules where biological activity is often dependent on a specific three-dimensional arrangement. While specific examples detailing the stereoselective transformations of this compound itself are not extensively documented in the provided results, the broader class of bicyclic ketones is recognized for its role in stereoselective synthesis. core.ac.uk The fixed spatial orientation of substituents on the bicyclic frame can direct the approach of reagents, leading to high levels of stereocontrol.
Role as Structural Mimics and Bioisosteres in Molecular Design
A significant area of application for 2-oxabicyclo[3.1.1]heptane derivatives lies in their use as bioisosteres, particularly as mimics for substituted benzene (B151609) rings. Bioisosteric replacement is a key strategy in drug discovery to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity.
Design Principles for Saturated Bioisosteres of Aromatic Rings
The replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a burgeoning field in medicinal chemistry. researchgate.net The rationale behind this strategy is to improve properties such as aqueous solubility and metabolic stability. researchgate.netnih.gov Saturated bicyclic systems, including derivatives of 2-oxabicyclo[3.1.1]heptane, are designed to mimic the exit vectors of substituted aromatic rings. acs.org For instance, 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes have been designed as saturated isosteres of meta-substituted benzenes, demonstrating similar geometric arrangements of substituents. acs.orgresearchgate.net
The incorporation of a heteroatom, such as oxygen in the 2-oxabicyclo[3.1.1]heptane system, can further enhance water solubility and reduce lipophilicity compared to their all-carbon counterparts. rsc.orgresearchgate.net This has been demonstrated in the replacement of phenyl rings in known drugs, leading to improved physicochemical profiles. nih.govresearchgate.net
Impact on Molecular Conformation and Scaffold Rigidity
The rigid nature of the 2-oxabicyclo[3.1.1]heptane scaffold is a key attribute for its role as a bioisostere. acs.orgrsc.orgacs.orgethz.ch This rigidity helps to pre-organize the substituents in a defined spatial orientation, mimicking the fixed geometry of a substituted aromatic ring. acs.org Unlike flexible acyclic or monocyclic systems, the conformational inflexibility of the bicyclic core reduces the entropic penalty upon binding to a biological target, which can contribute to enhanced binding affinity. The defined structure of these scaffolds allows for a more precise probing of the chemical space around a core molecule. researchgate.netresearchgate.net
Modulating Molecular Characteristics Through Structural Design
The substitution of an aromatic ring with a 2-oxabicyclo[3.1.1]heptane-based scaffold can significantly alter a molecule's properties. Key modulated characteristics include:
Lipophilicity and Solubility: The introduction of the oxygen heteroatom and the three-dimensional, saturated nature of the scaffold generally leads to a decrease in lipophilicity (logP) and an increase in aqueous solubility. nih.govacs.orgresearchgate.net This is a desirable outcome in drug design, as high lipophilicity can be associated with poor absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability: The replacement of a metabolically labile aromatic ring with a saturated bicyclic system can enhance metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govchemrxiv.org
Acidity and Basicity: The electronic effects of the bicyclic framework can influence the pKa of nearby functional groups. For example, gem-difluorination in a bicyclic system has been shown to decrease pKa values. researchgate.net
The strategic incorporation of the this compound motif and its derivatives offers a powerful approach to fine-tune the properties of bioactive molecules, providing a pathway to new chemical entities with improved drug-like characteristics.
Q & A
Q. How can researchers incorporate green chemistry principles into the synthesis of this compound?
- Methodological Answer : Substitute hazardous solvents (e.g., dichloromethane) with bio-based alternatives (cyclopentyl methyl ether). Catalyze key steps using recyclable catalysts (e.g., immobilized lipases) or solvent-free mechanochemical methods. Quantify sustainability metrics (E-factor, atom economy) to benchmark improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
